molecular formula C15H21BO4 B1586919 Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 269409-99-6

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No. B1586919
M. Wt: 276.14 g/mol
InChI Key: RFBZWPFBCXBBJS-UHFFFAOYSA-N
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Description

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, or ETB, is a synthetic organic compound used in scientific research and lab experiments. It is a boronic acid ester, and is used as a reagent in organic synthesis, as well as a catalyst in various reactions. ETB has a wide range of potential applications, including in the fields of biology, chemistry, and biochemistry.

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is involved in the synthesis of various organic compounds. For example, it has been used in the synthesis of boric acid ester intermediates with benzene rings. These intermediates have been obtained through multi-step substitution reactions and analyzed using FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction has been employed to determine their crystal structures, and Density Functional Theory (DFT) calculations have been used to study their molecular structures (Huang et al., 2021).

Electronic Properties and Molecular Orbitals

The electronic properties and molecular orbitals of compounds containing ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate have been studied. DFT has been utilized to investigate the molecular electrostatic potential and frontier molecular orbitals of these compounds. This research has revealed some of the physicochemical properties of the compounds, enhancing our understanding of their electronic behavior (Huang et al., 2021).

Catalysis in Organic Synthesis

This compound has been used in the catalytic process of synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes. The palladium-catalyzed borylation of arylbromides, utilizing this compound, is an effective method in organic synthesis, particularly in the borylation of arylbromides with sulfonyl groups (Takagi & Yamakawa, 2013).

Materials Science and Electron Transport

In materials science, particularly in the field of electron transport materials, this compound has been used in the synthesis of key intermediates. Its application has been demonstrated in the large-scale synthesis of electron transport material (ETM), indicating its potential use in the development of new materials for electronics (Xiangdong et al., 2017).

properties

IUPAC Name

ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO4/c1-6-18-13(17)11-9-7-8-10-12(11)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBZWPFBCXBBJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378801
Record name Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS RN

269409-99-6
Record name Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 269409-99-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Gràcia, MA Buil, J Castro, P Eichhorn… - Journal of Medicinal …, 2016 - ACS Publications
Cyclic nucleotide cAMP is a ubiquitous secondary messenger involved in a plethora of cellular responses to biological agents involving activation of adenylyl cyclase. Its intracellular …
Number of citations: 27 pubs.acs.org
CS Demmer, D Rombach, N Liu… - ACS Chemical …, 2017 - ACS Publications
More than two decades ago, the quinoxalinedione scaffold was shown to act as an α-amino acid bioisoster. Following extensive structure–activity relationship (SAR) studies, the …
Number of citations: 17 pubs.acs.org
J Cabedo, D Vilella, E Calama, C Carcasona… - researchgate.net
Cyclic nucleotide cAMP is an ubiquitous secondary messenger involved in a plethora of cellular responses to biological agents involving activation of adenylyl cyclase. Its intracellular …
Number of citations: 0 www.researchgate.net
X Ren, H Zhang, M Song, C Cheng… - Macromolecular …, 2019 - Wiley Online Library
A one‐step synthetic method is demonstrated to construct ladder‐type conjugated polymers without the resource to post‐cyclization procedures. The ladder‐type C–N linked conjugated …
Number of citations: 7 onlinelibrary.wiley.com
Y Hiraiwa, A Morinaka, T Fukushima, T Kudo - Bioorganic & medicinal …, 2009 - Elsevier
4-Butyl-3-methylphthalic acid was recognized as a metallo-β-lactamase inhibitor. The structure–activity relationship study of substituted phthalic acids afforded 3-phenylphthalic acid …
Number of citations: 67 www.sciencedirect.com

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